molecular formula C18H24FN3O3 B2798335 Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate CAS No. 2128724-25-2

Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate

Cat. No. B2798335
CAS RN: 2128724-25-2
M. Wt: 349.406
InChI Key: QUZHGOPMXOWREL-UHFFFAOYSA-N
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Description

“Tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also features a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the formation of the spirocyclic structure . Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the spirocyclic structure, and the various functional groups attached to these rings . These features would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the ester group . The pyridine ring, being aromatic, would be involved in electrophilic aromatic substitution reactions . The fluorine atom, being highly electronegative, would make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the fluorine atom would likely make the compound more polar and could influence its solubility . The aromatic ring could contribute to its UV/Vis absorption properties .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets . If it’s a reagent, its mechanism would depend on the specific reactions it’s involved in .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity . It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it shows promising biological activity .

properties

IUPAC Name

tert-butyl 7-(6-fluoropyridine-3-carbonyl)-1,7-diazaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O3/c1-17(2,3)25-16(24)22-11-8-18(22)6-9-21(10-7-18)15(23)13-4-5-14(19)20-12-13/h4-5,12H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZHGOPMXOWREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCN(CC2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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